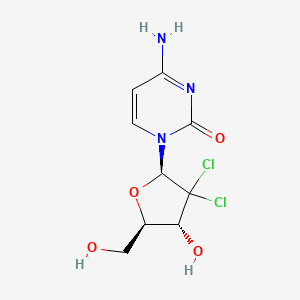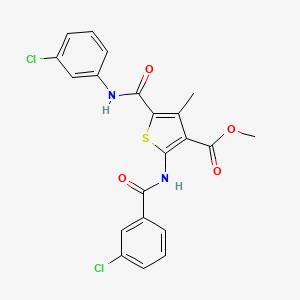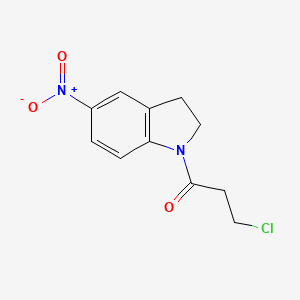
1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- is a synthetic organic compound that features a unique combination of a propanone backbone, a chloro substituent, and an indole moiety with a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then functionalized with a nitro group. The final step involves the introduction of the chloro and propanone groups through a series of substitution and condensation reactions. Typical reaction conditions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as Lewis acids or bases to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Condensation: The propanone group can participate in aldol condensation reactions with aldehydes or ketones in the presence of a base.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, various nucleophiles.
Condensation: Sodium hydroxide, ethanol.
Major Products:
Reduction of the nitro group: 3-amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone.
Substitution of the chloro group: 3-(substituted)-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)-1-propanone.
Aldol condensation products: β-hydroxy ketones.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety is known to bind to multiple receptors, potentially modulating signaling pathways involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 3-chloro-1-phenyl-: Similar structure but lacks the indole and nitro groups.
1-Propanone, 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)-: Similar but without the nitro group.
Uniqueness: 1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- is unique due to the presence of both the nitro and indole groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of 1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)-, highlighting its synthesis, reactions, applications, and unique properties
Eigenschaften
CAS-Nummer |
680214-08-8 |
|---|---|
Molekularformel |
C11H11ClN2O3 |
Molekulargewicht |
254.67 g/mol |
IUPAC-Name |
3-chloro-1-(5-nitro-2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C11H11ClN2O3/c12-5-3-11(15)13-6-4-8-7-9(14(16)17)1-2-10(8)13/h1-2,7H,3-6H2 |
InChI-Schlüssel |
ZXNPPIQKYURSQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




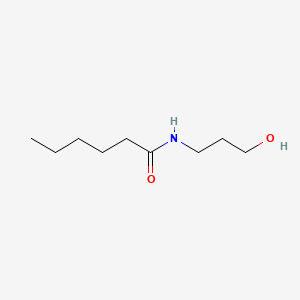
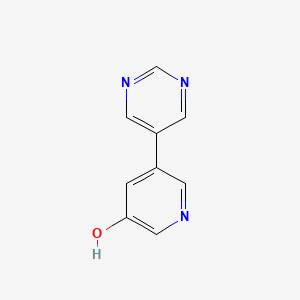

![4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065520.png)
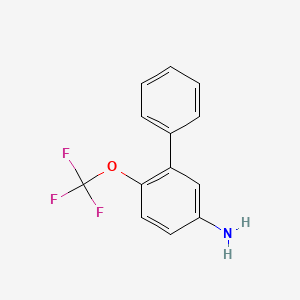
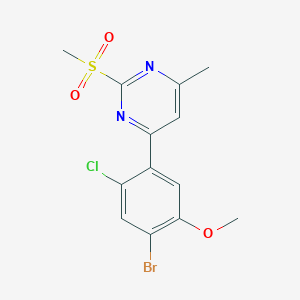

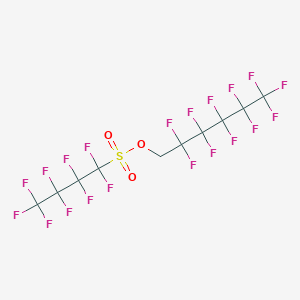
![azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B12065553.png)
